Glyoxime, 1-cyano-
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Overview
Description
Glyoxime, 1-cyano- is a chemical compound with the molecular formula C2H4N2O2 It is a derivative of glyoxime, which is known for its ability to form complexes with transition metals
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxime, 1-cyano- can be synthesized through several methods. One common method involves the reaction of glyoxal with hydroxylamine hydrochloride in an aqueous sodium hydroxide solution. This reaction is typically carried out at elevated temperatures (around 90-95°C) for several hours, resulting in the formation of glyoxime . Another method involves the reduction of 3,4-bis(4-R-furazan-3-yl)furoxans with hydrazine or hydrogen in the presence of palladium on carbon, leading to the formation of glyoxime derivatives .
Industrial Production Methods: Industrial production of glyoxime, 1-cyano- often involves large-scale synthesis using readily available reagents such as glyoxal and hydroxylamine hydrochloride. The reaction conditions are optimized to maximize yield and minimize costs, making the process efficient and economically viable .
Chemical Reactions Analysis
Types of Reactions: Glyoxime, 1-cyano- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with transition metals, which can be used in analytical and inorganic chemistry .
Common Reagents and Conditions: Common reagents used in the reactions of glyoxime, 1-cyano- include hydroxylamine hydrochloride, sodium hydroxide, hydrazine, and palladium on carbon. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the reactions of glyoxime, 1-cyano- include various glyoxime derivatives, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Glyoxime, 1-cyano- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of nitriles, amides, nitro compounds, amines, nitrones, and azaheterocycles . In biology and medicine, glyoxime derivatives have been studied for their antimicrobial, fungicidal, and herbicidal activities . Additionally, glyoxime compounds can serve as antidotes against poisoning by organophosphorus compounds . In industry, glyoxime is used for the protection and identification of carbonyl compounds .
Mechanism of Action
The mechanism of action of glyoxime, 1-cyano- involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets and pathways, leading to a range of chemical and biological effects. For example, glyoxime derivatives can inhibit the activity of enzymes such as lysozyme by forming stable complexes with the enzyme .
Comparison with Similar Compounds
Glyoxime, 1-cyano- can be compared with other similar compounds such as dimethylglyoxime and diaminoglyoxime. Dimethylglyoxime is known for its use in the analysis of palladium and nickel, while diaminoglyoxime is used in the synthesis of high-energy materials .
List of Similar Compounds:- Dimethylglyoxime
- Diaminoglyoxime
- Dichloroglyoxime
Properties
IUPAC Name |
(2Z,3E)-2,3-bis(hydroxyimino)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-1-3(6-8)2-5-7/h2,7-8H/b5-2+,6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZRVJREDCWTRN-BUSIMMOISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=NO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(=N\O)\C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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